4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid
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Overview
Description
4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazole and triazine family. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a triazine ring. The presence of a carboxylic acid group and a keto group at specific positions in the ring system makes this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable ketone with an amidine derivative, followed by oxidation to form the desired triazine ring. The reaction conditions often include the use of molecular oxygen as an oxidant and a base to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Imidazole derivatives: Share the imidazole ring structure but differ in the substituents and additional ring systems.
Triazine derivatives: Share the triazine ring structure but differ in the substituents and additional ring systems.
Indole derivatives: Similar in having a fused ring system but differ in the specific ring structures and substituents.
Uniqueness: 4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid is unique due to its specific fused ring structure and the presence of both a keto group and a carboxylic acid group. This combination of functional groups and ring systems provides a unique reactivity profile and potential for diverse applications.
Properties
IUPAC Name |
4-oxo-1H-imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-4-3(5(12)13)8-9-6-7-1-2-10(4)6/h1-2H,(H,7,9)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZOOGMYQMHQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C(=NNC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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